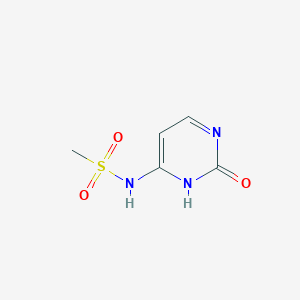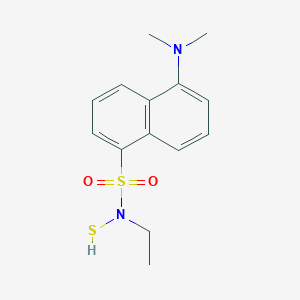
5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide is a complex organic compound that belongs to the class of naphthalene sulfonamides This compound is characterized by the presence of a dimethylamino group, an ethyl group, and a sulfanyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with ethylamine and a thiol compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of protein interactions and enzyme activities.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(Dimethylamino)naphthalene-1-sulfonyl chloride: A precursor in the synthesis of 5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide.
Dansyl chloride: Another naphthalene sulfonamide used as a fluorescent labeling reagent.
Naphthalene-1-sulfonamide: A simpler analog with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the dimethylamino and sulfanyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
112160-88-0 |
|---|---|
Fórmula molecular |
C14H18N2O2S2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
5-(dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H18N2O2S2/c1-4-16(19)20(17,18)14-10-6-7-11-12(14)8-5-9-13(11)15(2)3/h5-10,19H,4H2,1-3H3 |
Clave InChI |
BQFCRAZMLGZNGS-UHFFFAOYSA-N |
SMILES canónico |
CCN(S)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


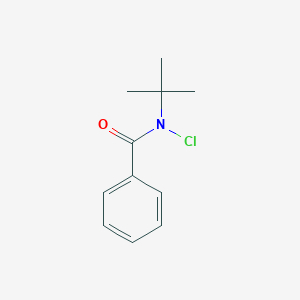
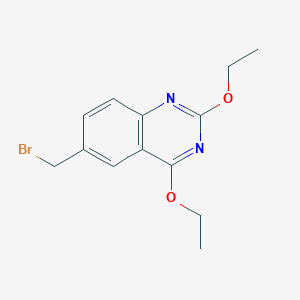
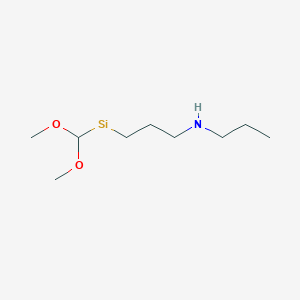
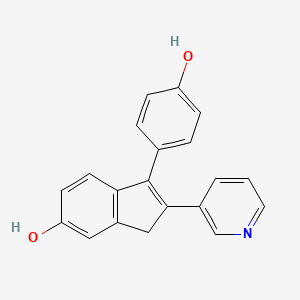
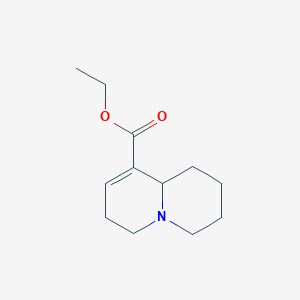
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
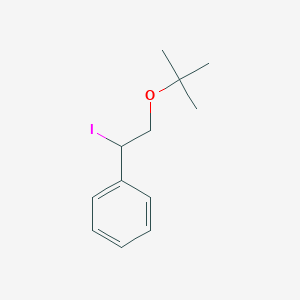
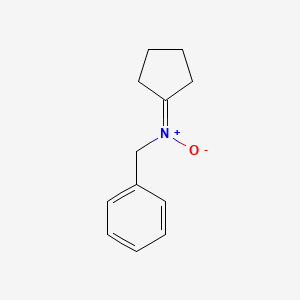

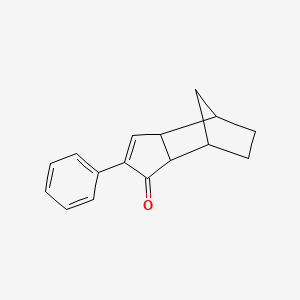
stannane](/img/structure/B14310872.png)
